8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one
Description
Table 1: Key Historical Milestones in Tropane Alkaloid Research
Structural Significance of the 8-Azabicyclo[3.2.1]Octane Core in Bioactive Molecules
The 8-azabicyclo[3.2.1]octane core is a defining feature of tropane alkaloids, conferring rigidity and stereochemical complexity that are critical for bioactivity. This bicyclic structure consists of a seven-membered ring with a bridging nitrogen atom, which stabilizes specific conformations that interact with biological targets. For example, the tropane ring in scopolamine adopts a chair-boat conformation, enabling high-affinity binding to muscarinic acetylcholine receptors.
In 8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one, the phenylethyl substituent introduces a chiral center at the 1-position of the ethyl group, altering the molecule’s hydrophobic interactions and steric bulk. This modification may enhance selectivity for specific receptor subtypes or improve metabolic stability compared to simpler tropane derivatives. Computational studies of similar compounds suggest that aromatic substituents at the 8-position increase binding affinity to monoamine transporters, a property leveraged in the design of antidepressants and stimulants.
Table 2: Structural Comparison of Select Tropane Alkaloids and Derivatives
The biosynthesis of the tropane core in plants involves a type III polyketide synthase (PYKS) and cytochrome P450 enzymes, which catalyze the formation of tropinone from N-methyl-Δ¹-pyrrolinium precursors. This pathway highlights the enzymatic precision required to construct the bicyclic framework, a challenge replicated in synthetic organic chemistry. Modern approaches to tropane derivatives often employ transition-metal catalysis or enzymatic resolution to achieve stereochemical control, as seen in the synthesis of this compound.
Properties
IUPAC Name |
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(12-5-3-2-4-6-12)16-13-7-8-14(16)10-15(17)9-13/h2-6,11,13-14H,7-10H2,1H3/t11-,13?,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZQDGLKXBERKJ-XGNXJENSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3CCC2CC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C3CCC2CC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, often derived from cyclohexanone and an appropriate amine.
Formation of the Bicyclic Structure: A key step involves the formation of the azabicyclo[3.2.1]octane ring system. This can be achieved through a series of cyclization reactions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a stereoselective alkylation reaction, ensuring the correct (1S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing high-pressure reactors to facilitate the cyclization process.
Purification: Employing techniques such as crystallization or chromatography to achieve high purity levels.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one is utilized in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at various receptor sites, influencing the release and uptake of neurotransmitters. This interaction can modulate neural activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Stereochemical Control : The (1S)-1-phenylethyl group in the target compound introduces a chiral center critical for diastereoselectivity, mirroring engineered transaminase-mediated syntheses of 8-benzoyl derivatives (>99% de) .
- Biological Relevance : Bulky aromatic substituents (e.g., benzoyl, indole) enhance GPCR binding, while polar groups (oxime) improve solubility but may reduce blood-brain barrier penetration .
- Synthetic Flexibility: Palladium-catalyzed aminocarbonylation and biotransamination enable efficient access to complex substituents under mild conditions .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Triazole-substituted derivatives (e.g., Compound 7 in ) exhibit potent HIF inhibitory activity, attributed to hydrogen bonding with the triazole moiety .
- Steric Effects : Cyclopropylmethyl substituents () confer conformational rigidity, favoring selective binding to opioid receptors over CCR5 .
Biological Activity
8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one, also known by its CAS number 36391-94-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of opioid receptor modulation. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H19NO
- Molecular Weight : 229.32 g/mol
- IUPAC Name : 8-((S)-1-phenylethyl)-8-azabicyclo[3.2.1]octan-3-one
Opioid Receptor Interaction
Research indicates that this compound acts as a selective antagonist at the kappa (κ) opioid receptors. In a study involving high-throughput screening, this compound exhibited a κ IC(50) value of 77 nM, demonstrating significant potency in receptor antagonism while showing little central nervous system (CNS) exposure in vivo .
Further modifications of related compounds have resulted in analogs with improved selectivity and potency, such as an analog with a κ IC(50) of 20 nM, which was effective in reversing κ agonist-induced diuresis in rats .
Pharmacological Effects
The compound's pharmacological profile suggests potential therapeutic applications in managing conditions where kappa opioid receptor modulation is beneficial. For instance, its ability to selectively inhibit κ receptors could be advantageous in treating pain without the side effects typically associated with μ-opioid receptor agonists.
Study on Kappa Opioid Receptor Antagonism
A pivotal study highlighted the development of a series of 8-azabicyclo[3.2.1]octane derivatives that showed robust κ antagonism and favorable brain exposure. The study demonstrated that these compounds could effectively reverse diuretic effects induced by κ agonists in rat models .
Comparative Analysis of Similar Compounds
A comparative analysis was conducted on various derivatives of the azabicyclo[3.2.1]octane framework to evaluate their efficacy as opioid receptor antagonists. The findings are summarized in the following table:
| Compound | Receptor Type | IC(50) (nM) | CNS Exposure |
|---|---|---|---|
| This compound | κ | 77 | Low |
| Modified Analog | κ | 20 | Moderate |
| Standard μ Antagonist | μ | <10 | High |
Q & A
Q. What are the common synthetic routes for 8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one, and how are stereochemical outcomes controlled?
Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination using 8-azabicyclo[3.2.1]octan-3-one (nortropinone) as a scaffold. For example, the phenylethyl group is introduced by reacting nortropinone hydrochloride with a chiral phenylethylamine derivative in polar aprotic solvents (e.g., THF/MeOH) under basic conditions (triethylamine or K₂CO₃) to control stereoselectivity . Reaction optimization, such as solvent polarity and temperature, is critical to minimize racemization of the (1S)-phenylethyl substituent.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Answer: Single-crystal X-ray diffraction is the gold standard. The fused bicyclic system often adopts a chair (piperidine ring) and envelope (pyrrolidine ring) conformation, with dihedral angles between substituents quantified using SHELX programs (e.g., SHELXL for refinement). Disorder in substituents (e.g., fluorine in analogues) is resolved via split-site modeling with occupancy ratios .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
Answer: Due to insufficient toxicity studies, researchers should:
- Use PPE (nitrile gloves, lab coat, safety goggles).
- Work in a fume hood to avoid inhalation.
- Avoid skin contact by using closed systems during synthesis.
- Follow spill protocols for organic bases, neutralizing with dilute acetic acid before disposal .
Advanced Research Questions
Q. How do reaction conditions (e.g., NaOH concentration) influence the regioselectivity of substituent addition to the bicyclic scaffold?
Answer: In aqueous NaOH, low concentrations (≤0.01 N) favor aldol condensation at the C2 position, while higher concentrations (≥0.1 N) promote competing reactions at C4 due to increased enolate mobility. For example, 2-substituted derivatives dominate at 0.01 N NaOH, whereas 2,4-disubstituted products form at 5 N NaOH . Solvent polarity and temperature further modulate selectivity.
Q. How can conformational analysis via X-ray crystallography inform structure-activity relationships (SAR) for pharmacological targets?
Answer: The bicyclic system’s rigidity and substituent orientation (e.g., dihedral angles between aromatic and bicyclic planes) directly impact receptor binding. For instance, analogues with a 67.6° dihedral angle between the phenyl and piperidine rings exhibit enhanced affinity for G protein-coupled receptors (GPCRs) due to optimal hydrophobic pocket alignment .
Q. What strategies resolve contradictions in NMR and mass spectrometry data during purity assessment?
Answer:
- NMR: Use DEPT-135 to distinguish CH₂/CH₃ groups in crowded spectra.
- MS/MS: Fragment ions at m/z 264 (M⁺) and 161 (bicyclic core) confirm molecular integrity.
- Chromatography: HPLC with chiral columns (e.g., Chiralpak AD-H) detects enantiomeric impurities from incomplete stereochemical control during synthesis .
Q. How is bioorthogonal chemistry applied to study this compound’s interactions in live cells?
Answer: Azide- or alkyne-functionalized derivatives enable click chemistry (CuAAC or SPAAC) for target engagement studies. For example, a 3-keto group can be modified with a bioorthogonal tag to track binding to GPCRs via fluorescence microscopy or pull-down assays in live-cell models .
Q. What computational methods predict metabolic stability of this compound?
Answer:
- DFT calculations: Assess oxidation susceptibility at the tertiary amine (N8) and phenylethyl group.
- MD simulations: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict demethylation or hydroxylation pathways.
- ADMET predictors: Tools like SwissADME estimate logP (≈2.1) and BBB permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
